

Commercial Availability and Synthetic Utility of Cyclobutanecarboxaldehyde for Research

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Compound of Interest

Compound Name: **Cyclobutanecarboxaldehyde**

Cat. No.: **B128957**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclobutanecarboxaldehyde, a key building block in organic synthesis, is increasingly sought after for its role in the development of novel therapeutics and complex molecules. Its strained four-membered ring offers unique conformational rigidity and metabolic stability, properties that are highly desirable in modern drug design. This guide provides a comprehensive overview of commercial suppliers, key chemical data, and synthetic applications of **cyclobutanecarboxaldehyde**, with a focus on its utility in the synthesis of bioactive compounds.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer **cyclobutanecarboxaldehyde** for research purposes, with purity levels typically suitable for synthetic applications. The following table summarizes the offerings from several prominent suppliers.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Sigma-Aldrich	≥95% (GC)	2987-17-9	C ₅ H ₈ O	84.12	Available in various quantities.
TCI (Tokyo Chemical Industry)	>95.0% (GC)	2987-17-9	C ₅ H ₈ O	84.12	Also known as Cyclobutanecarbaldehyde. [1] [2] [3]
Manchester Organics	96%	2987-17-9	C ₅ H ₈ O	84.116	-
Ruifu Chemical	>98.0% (GC)	2987-17-9	C ₅ H ₈ O	84.12	Appears as a colorless or light yellow liquid. [4]
Amitychem	Pharmaceutical Grade/99%	2987-17-9	C ₅ H ₈ O	84.12	-
Shree Ganesh Remedies Limited	Commercial Grade	2987-17-9	C ₅ H ₈ O	84.12	Leading manufacturer. [5]

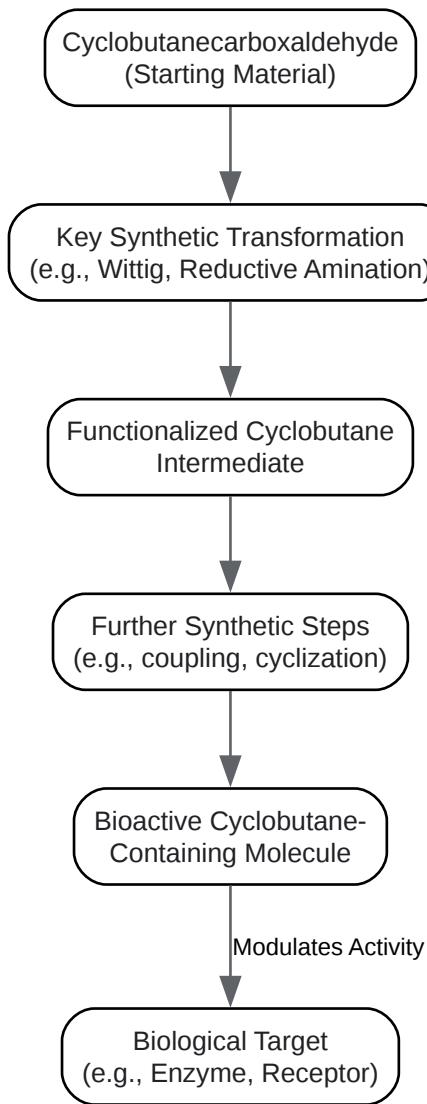
Synthetic Applications in Drug Discovery

The cyclobutane motif is a valuable scaffold in medicinal chemistry due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. [\[5\]](#)

Cyclobutanecarboxaldehyde serves as a versatile starting material for the synthesis of a wide array of cyclobutane-containing molecules. Its aldehyde functionality allows for a variety of chemical transformations, making it a cornerstone for accessing complex molecular architectures.

General Synthetic Workflow

The general workflow for utilizing **cyclobutanecarboxaldehyde** in the synthesis of bioactive molecules often involves initial functionalization of the aldehyde group, followed by further structural modifications.



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Caption: General workflow from **cyclobutanecarboxaldehyde** to a bioactive molecule.

Key Synthetic Transformations

Two common and powerful reactions for elaborating the structure of **cyclobutanecarboxaldehyde** are the Wittig reaction and reductive amination.

1. Wittig Reaction: This reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. In the context of **cyclobutanecarboxaldehyde**, it provides a straightforward method to introduce a carbon-carbon double bond, which can then be further functionalized.

Experimental Protocol: General Procedure for Wittig Reaction

- Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in a suitable anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphorus ylide.
- Reaction with Aldehyde: A solution of **cyclobutanecarboxaldehyde** in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature.
- Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-12 hours). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride or water.
- Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkene.

2. Reductive Amination: This versatile method allows for the formation of amines from aldehydes or ketones. For **cyclobutanecarboxaldehyde**, it is a key step in synthesizing cyclobutylmethylamines, a common motif in bioactive molecules.

Experimental Protocol: General Procedure for Reductive Amination

- Imine Formation: **Cyclobutanecarboxaldehyde** and a primary or secondary amine are dissolved in a suitable solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane). A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-4 hours.

- Reduction: A reducing agent is added to the reaction mixture. Common choices include sodium borohydride (NaBH_4), sodium cyanoborohydride (NaBH_3CN), or sodium triacetoxyborohydride ($\text{NaB(OAc)}_3\text{H}$). The choice of reducing agent depends on the pH stability of the reactants and the desired reaction conditions. The reaction is stirred until the imine is fully reduced, which can be monitored by techniques like TLC or LC-MS.
- Workup and Purification: The reaction is quenched by the addition of water or a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated. The crude product is purified by column chromatography or distillation to yield the final amine.

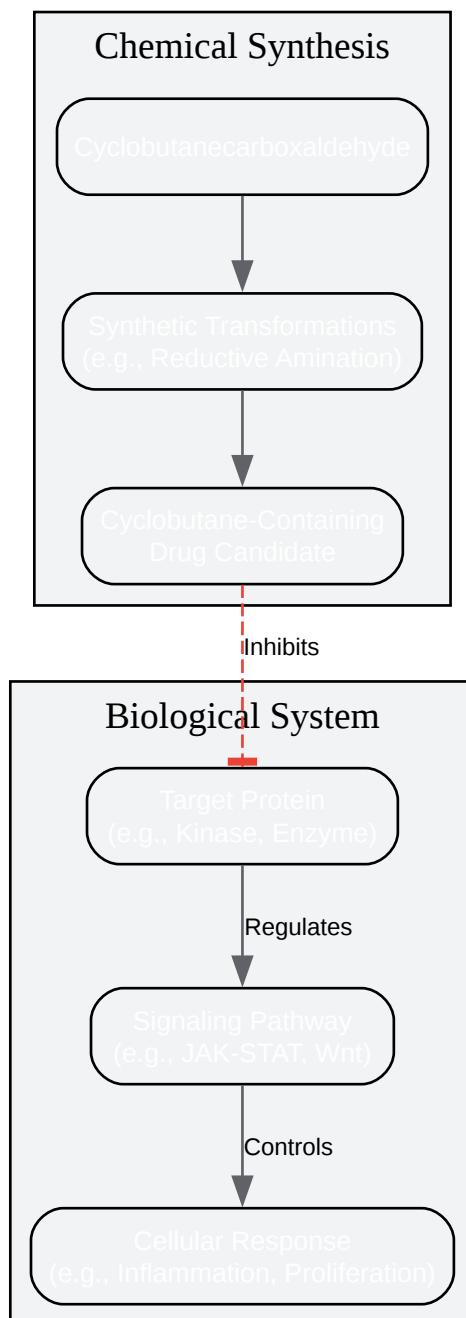
Role in Modulating Signaling Pathways

While **cyclobutanecarboxaldehyde** itself is not typically a direct modulator of signaling pathways, its derivatives, synthesized using the methods described above, are prevalent in drug candidates that target a variety of biological pathways. The rigid, three-dimensional nature of the cyclobutane ring can confer high potency and selectivity for specific protein targets.

For instance, cyclobutane-containing molecules have been developed as inhibitors of Janus kinases (JAKs), which are critical components of cytokine signaling pathways involved in inflammation and immunity. The cyclobutane moiety in these inhibitors helps to position key pharmacophoric groups in the ATP-binding pocket of the kinase, leading to potent inhibition.

Another area where cyclobutane derivatives have shown promise is in the development of tankyrase inhibitors. Tankyrases are enzymes involved in Wnt/β-catenin signaling, a pathway often dysregulated in cancer. The cyclobutane scaffold in these inhibitors can provide a rigid core to which various functional groups can be appended to optimize binding affinity and selectivity.

The logical relationship between **cyclobutanecarboxaldehyde** and the modulation of a signaling pathway can be visualized as follows:

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